

# An In-depth Technical Guide to 4-Nitrobutanal: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Nitrobutanal

Cat. No.: B14455207

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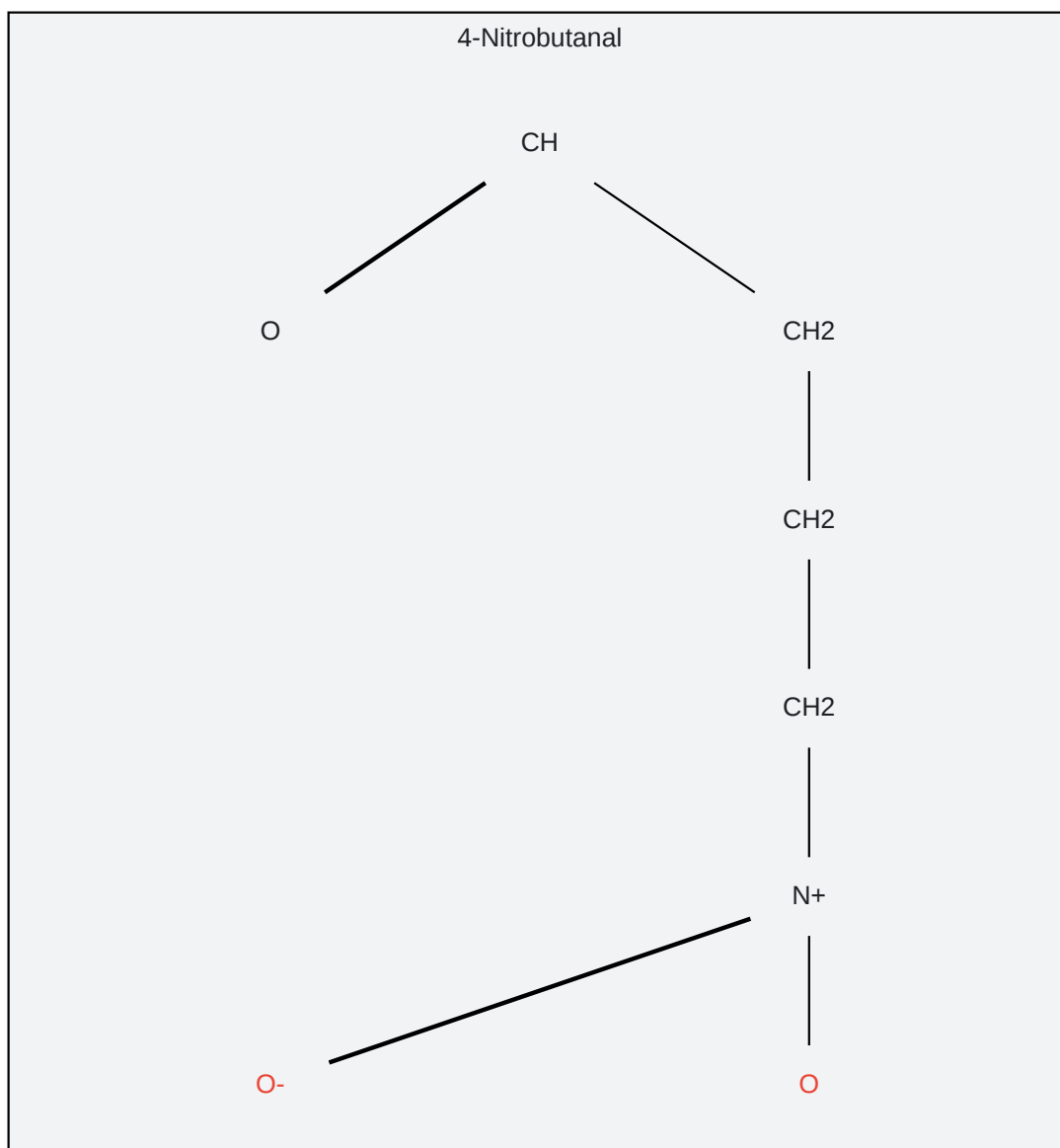
Disclaimer: This document provides a comprehensive overview of the known and predicted properties of **4-Nitrobutanal**. It is intended for research and development purposes only. Due to the limited availability of published experimental data for this specific compound, some information presented is based on computational predictions and data from structurally related molecules. All handling of this chemical should be conducted by trained professionals with appropriate safety precautions in place.

## Introduction

**4-Nitrobutanal** is an organic compound featuring both a nitro group and an aldehyde functional group. This bifunctionality makes it a potentially versatile building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. The electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde and the acidity of the alpha-protons, offering unique synthetic opportunities. This guide summarizes the available chemical and physical properties, proposes a potential synthetic route, and discusses the expected reactivity and spectroscopic characteristics of **4-Nitrobutanal**.

## Chemical Structure and Identifiers

The chemical structure of **4-Nitrobutanal** consists of a four-carbon chain with a nitro group at the 4-position and an aldehyde group at the 1-position.



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**Figure 1:** Chemical Structure of **4-Nitrobutanal**.

Table 1: Chemical Identifiers for **4-Nitrobutanal**

Identifier	Value	Source
IUPAC Name	4-nitrobutanal	<a href="#">[1]</a>
CAS Number	73707-26-3	<a href="#">[1]</a>
Molecular Formula	C4H7NO3	<a href="#">[1]</a>
SMILES	<chem>C(CC=O)C--INVALID-LINK--[O-]</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C4H7NO3/c6-4-2-1-3-5(7)8/h4H,1-3H2	<a href="#">[1]</a>
InChIKey	MPFLMSMVNIRCJA-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Properties

Experimental data on the physicochemical properties of **4-Nitrobutanal** is scarce. The available experimental and predicted data are summarized below.

Table 2: Experimental and Predicted Physicochemical Properties of **4-Nitrobutanal**

Property	Value	Type	Source
Molecular Weight	117.10 g/mol	Computed	[1]
Boiling Point	87-88.2 °C (at 2 Torr)	Experimental	[2]
Density	1.118 ± 0.06 g/cm <sup>3</sup>	Predicted	[2]
pKa	8.45 ± 0.29	Predicted	[2]
XLogP3	-0.2	Computed	[1]
Topological Polar Surface Area	62.9 Å <sup>2</sup>	Computed	[1]
Hydrogen Bond Donor Count	0	Computed	[1]
Hydrogen Bond Acceptor Count	3	Computed	[1]
Rotatable Bond Count	3	Computed	[1]

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Nitrobutanal** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 2-methyl-**4-nitrobutanal**. A potential method involves the Michael addition of a nitromethane anion equivalent to acrolein, or a related  $\alpha,\beta$ -unsaturated aldehyde.

### Proposed Synthetic Pathway: Michael Addition

A likely approach to synthesize **4-Nitrobutanal** is through the conjugate addition of a nitroalkane to an  $\alpha,\beta$ -unsaturated aldehyde.

Reagents:  
Acrolein, Nitromethane,  
Base (e.g., DBU or a milder base)

Michael Addition Reaction

Work-up and Purification

4-Nitrobutanal

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**Figure 2:** Proposed Synthetic Workflow for **4-Nitrobutanal**.

Representative Experimental Protocol (Adapted from a similar synthesis):

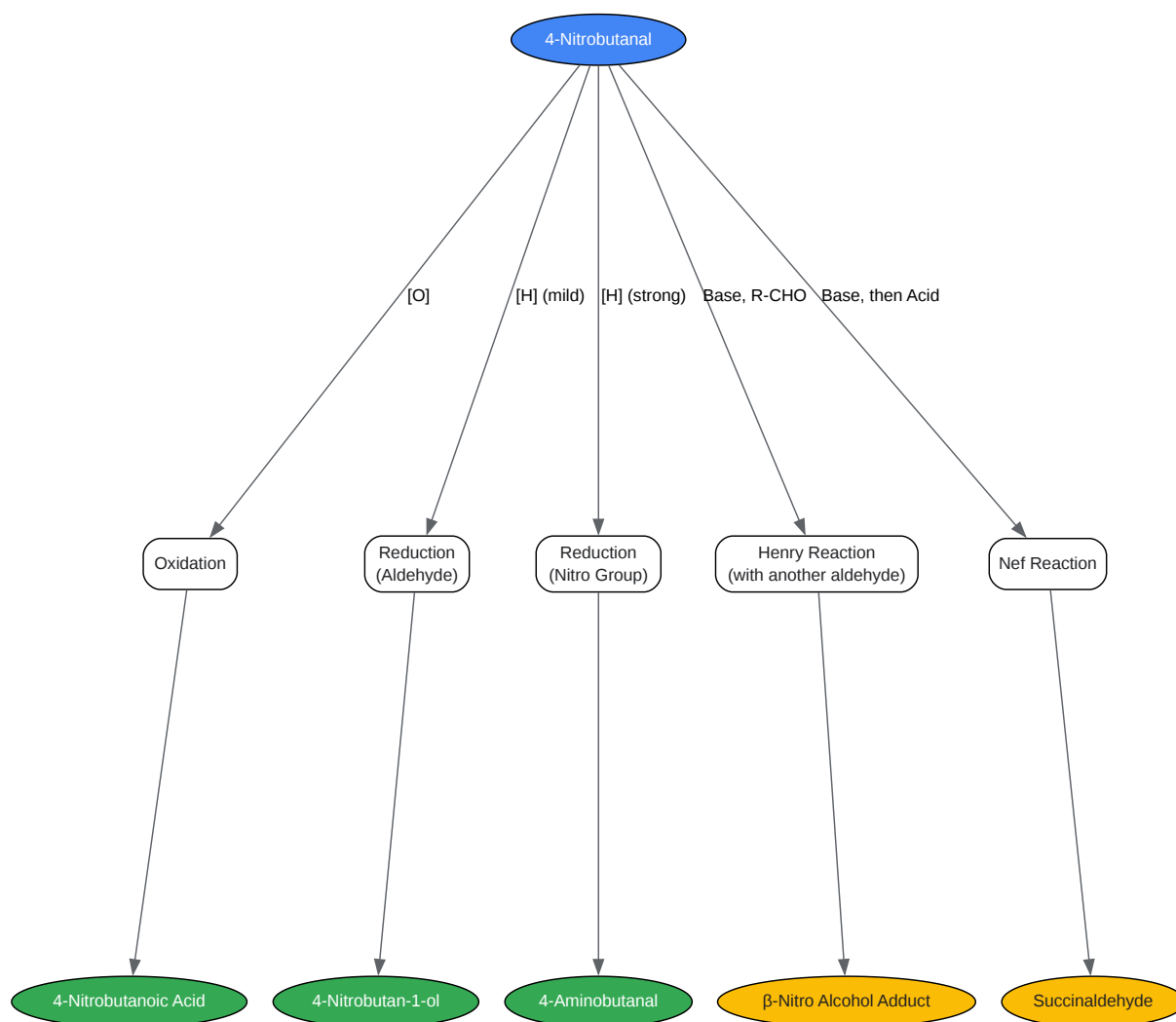
- Materials: Acrolein, Nitromethane, a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a milder base to minimize polymerization of acrolein), and an appropriate solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
- Procedure:
  - A solution of acrolein in the chosen solvent is cooled in an ice bath.
  - A solution of nitromethane and the base in the same solvent is added dropwise to the acrolein solution with vigorous stirring.
  - The reaction mixture is stirred at a low temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
  - Upon completion, the reaction is quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution).
  - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  - The crude product is then purified by flash column chromatography on silica gel to yield **4-Nitrobutanal**.

## Reactivity

The reactivity of **4-Nitrobutanal** is dictated by the presence of the aldehyde and the nitro functional groups.

- Aldehyde Group: The aldehyde functionality is susceptible to a wide range of reactions, including:
  - Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-nitrobutanoic acid).

- Reduction: Can be reduced to the primary alcohol (4-nitrobutan-1-ol).
- Nucleophilic Addition: Undergoes nucleophilic addition reactions at the carbonyl carbon, for example, in the formation of cyanohydrins, acetals, and imines.
- Wittig Reaction: Can be converted to an alkene via the Wittig reaction.
- Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the acidity of the adjacent methylene protons. It can also undergo:
  - Reduction: The nitro group can be reduced to an amine (4-aminobutanal), which could be a precursor for various heterocyclic compounds.
  - Nef Reaction: Under specific conditions, the nitro group can be converted into a carbonyl group.
- Combined Reactivity: The presence of both functional groups allows for intramolecular reactions and makes **4-Nitrobutanal** a substrate for reactions like the Henry Reaction (nitroaldol reaction), where the  $\alpha$ -protons to the nitro group can be deprotonated to form a nucleophile that can react with another aldehyde.



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**Figure 3:** General Reactivity Pathways of **4-Nitrobutanal**.



## Spectroscopic Data (Predicted)

As experimental spectroscopic data for **4-Nitrobutanal** is not publicly available, the following are predicted characteristic signals based on its structure and known spectroscopic data for similar functional groups.

Table 3: Predicted Spectroscopic Data for **4-Nitrobutanal**

Technique	Predicted Signals
<sup>1</sup> H NMR	- Aldehydic proton (CHO): ~9.8 ppm (triplet) - Methylene group adjacent to nitro (CH <sub>2</sub> NO <sub>2</sub> ): ~4.5 ppm (triplet) - Methylene group adjacent to aldehyde (CH <sub>2</sub> CHO): ~2.8 ppm (quartet) - Central methylene group (CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> ): ~2.2 ppm (quintet)
<sup>13</sup> C NMR	- Carbonyl carbon (C=O): ~200 ppm - Carbon adjacent to nitro (CH <sub>2</sub> NO <sub>2</sub> ): ~70 ppm - Carbon adjacent to aldehyde (CH <sub>2</sub> CHO): ~40 ppm - Central carbon (CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> ): ~20 ppm
Infrared (IR)	- C=O stretch (aldehyde): ~1725 cm <sup>-1</sup> (strong) - N-O asymmetric stretch (nitro): ~1550 cm <sup>-1</sup> (strong) - N-O symmetric stretch (nitro): ~1380 cm <sup>-1</sup> (strong) - C-H stretch (aldehyde): ~2820 and ~2720 cm <sup>-1</sup> (medium) - C-H stretch (aliphatic): ~2950-2850 cm <sup>-1</sup> (medium)
Mass Spectrometry (MS)	- Molecular Ion (M <sup>+</sup> ): m/z = 117 - Key Fragments: Loss of NO <sub>2</sub> (m/z = 71), loss of CHO (m/z = 88), and other fragments from C-C bond cleavage.

## Safety Information

A specific Material Safety Data Sheet (MSDS) for **4-Nitrobutanal** is not readily available. The safety precautions should be based on the known hazards of aliphatic nitro compounds and aldehydes.

- Potential Hazards:
  - Aliphatic nitro compounds can be toxic and may be flammable.
  - Aldehydes are often irritants to the skin, eyes, and respiratory tract.
  - The compound may be harmful if swallowed, inhaled, or absorbed through the skin.
- Recommended Safety Precautions:
  - Work in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of vapors and contact with skin and eyes.
  - Handle with care to avoid ignition sources.
  - In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

It is highly recommended to consult the safety data sheets of structurally similar compounds, such as 1-nitrobutane and butanal, for more detailed safety information before handling **4-Nitrobutanal**.

## Conclusion

**4-Nitrobutanal** is a chemical compound with significant potential in synthetic organic chemistry due to its dual functionality. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a summary of its known and predicted properties based on available data and established chemical principles. Researchers and drug development professionals interested in utilizing this compound should proceed with caution, verifying its properties and employing appropriate safety measures. Further research into the synthesis, reactivity, and biological activity of **4-Nitrobutanal** is warranted to fully explore its potential applications.

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## References

- 1. 4-Nitrobutanal | C<sub>4</sub>H<sub>7</sub>NO<sub>3</sub> | CID 13154130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanal, 4-nitro- CAS#: 73707-26-3 [m.chemicalbook.com]
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